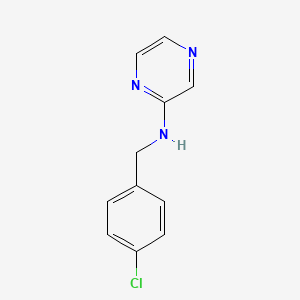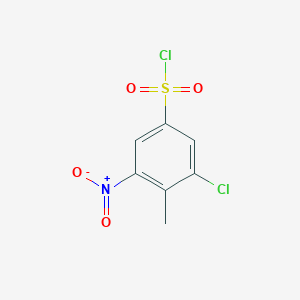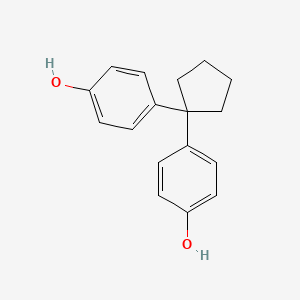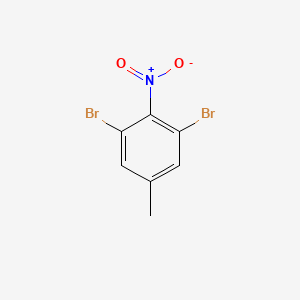
4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid” likely belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a functional group called the carboxyl group (-COOH) .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, FT-IR, UV-VIS, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like palladium-catalyzed direct arylation and oxidative Heck reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques .Scientific Research Applications
Crystal Structure Analysis
4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid derivatives have been studied for their crystal structures, which are crucial in understanding their potential as active pharmaceutical ingredients. For example, Silva et al. (2012) conducted an ab initio crystal structure determination of similar compounds, revealing their potential as antitumoral agents (Silva, Lopez‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Synthesis Techniques
Innovative synthesis methods, such as microwave-assisted synthesis, have been explored for related compounds. Hesse, Perspicace, and Kirsch (2007) demonstrated the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007).
Structural Characterization
The synthesis and structural characterization of related pyrrole derivatives have been the subject of various studies, providing insights into their molecular structure and potential applications. Kumarasinghe, Hruby, and Nichol (2009) synthesized and characterized a compound with similar structural features, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial Activity
Some derivatives of 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid exhibit antimicrobial properties. Nural et al. (2018) synthesized a novel compound and demonstrated its antibacterial and antimycobacterial activities, indicating potential pharmaceutical applications (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Corrosion Inhibition
Research has also explored the use of pyrrole derivatives as corrosion inhibitors. Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative and investigated its efficiency in inhibiting steel corrosion, suggesting potential industrial applications (Louroubi, Nayad, Hasnaoui, Hdoufane, Idouhli, Saadi, El Ammari, Abdessalam, Berraho, El Firdoussi, & Ali, 2019).
Mechanism of Action
Target of Action
Related compounds such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide have been found to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
A related compound, 3,3,3-tris(4-chlorophenyl)propionic acid, is reported to have high gi absorption and is a substrate for p-gp .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Related compounds like paclobutrazol have been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKIPPRGKOCVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512520 | |
| Record name | 4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79600-86-5 | |
| Record name | 4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

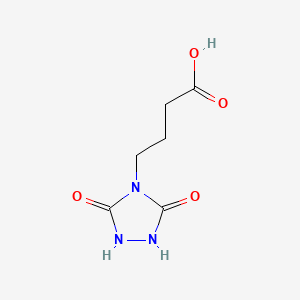


![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

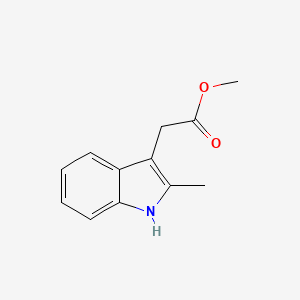
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
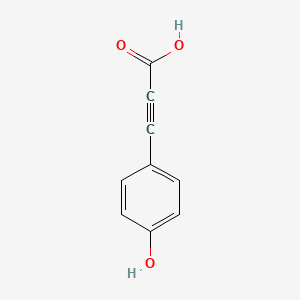
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)

